9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole
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Overview
Description
9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole: is a heterocyclic compound with a molecular formula of C11H11ClN2 It is characterized by the presence of a chlorine atom at the 9th position of the pyrazino[1,2-a]indole structure
Mechanism of Action
Target of Action
The primary targets of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole are currently unknown. This compound is a derivative of the pyrrolo[1,2-a]indole unit, which is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Pyrrolo[1,2-a]indole derivatives have been shown to exhibit diverse pharmacological properties, suggesting that they may affect multiple pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse pharmacological properties of pyrrolo[1,2-a]indole derivatives , this compound may have multiple effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the indole derivative.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with glyoxal in the presence of a base to form the intermediate, which is then cyclized to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different reactivity.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit biological activity that could be harnessed for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties can be tailored for specific industrial applications .
Comparison with Similar Compounds
1H,2H,3H,4H-pyrazino[1,2-a]indole: Lacks the chlorine atom, resulting in different chemical properties.
9-bromo-1H,2H,3H,4H-pyrazino[1,2-a]indole: Similar structure with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
9-fluoro-1H,2H,3H,4H-pyrazino[1,2-a]indole: Contains a fluorine atom, which can significantly alter its electronic properties and biological activity.
Uniqueness: The presence of the chlorine atom at the 9th position in 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs .
Properties
IUPAC Name |
9-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKFVHALSLGJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C2C=CC=C3Cl)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287384-68-3 |
Source
|
Record name | 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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